(4-Piperidin-1-ylbenzylidene)malononitrile

Photorefractive polymers Nonlinear optical chromophores Photoconductivity

Formulating PVK-based photorefractive composites without a dedicated sensitizer demands the correct push-pull chromophore-generic substitution risks >6× photoconductivity loss. (4-Piperidin-1-ylbenzylidene)malononitrile (PDCST, CAS 66883-91-8) is the benchmark NLO chromophore for high two-beam coupling gain (10⁴ cm⁻¹) and acceptable diffraction efficiency (4.8% at 60 V/μm) in sensitizer-free configurations. • Enables sensitizer-free operation, eliminating C₆₀-induced parasitic absorption at 633 nm. • Serves as indispensable baseline control for quantifying electro-optic enhancement from alkyl/alkoxy substitution. • Functions as arylidenemalononitrile building block for fused heterocycle synthesis with distinct piperidine steric/electronic profile. Supplied at ≥97% purity for reproducible composite formulation and synthetic control.

Molecular Formula C15H15N3
Molecular Weight 237.3 g/mol
CAS No. 66883-91-8
Cat. No. B1297011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Piperidin-1-ylbenzylidene)malononitrile
CAS66883-91-8
Molecular FormulaC15H15N3
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C#N
InChIInChI=1S/C15H15N3/c16-11-14(12-17)10-13-4-6-15(7-5-13)18-8-2-1-3-9-18/h4-7,10H,1-3,8-9H2
InChIKeyHLAGCEWHZAVNHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PDCST: Dual-Function Dicyanostyrene Chromophore & Synthon


(4-Piperidin-1-ylbenzylidene)malononitrile (CAS 66883-91-8), also referred to as piperidinodicyanostyrene (PDCST), is a push-pull chromophore composed of a piperidine electron-donor conjugated to a dicyanovinyl acceptor [1]. The compound is a yellow crystalline solid with a molecular weight of 237.30 g/mol and an XLogP3 of 3.0 [2]. It serves two principal research roles: as a nonlinear optical (NLO) chromophore in photorefractive polymer composites [3] and as an arylidenemalononitrile building block for heterocyclic synthesis [4]. The compound is commercially available at purities of 97–98% from multiple vendors [2].

NLO Chromophore
Push-pull dicyanostyrene for photorefractive polymer composites
Synthon
Arylidenemalononitrile building block for heterocyclic synthesis
Baseline Standard
Parent chromophore for derivative optimization studies

Risks of Generic Dicyanostyrene Substitution


In photorefractive applications, the piperidine donor in PDCST establishes a specific HOMO-LUMO gap that governs electro-optic response, molecular orientation ease, and grating buildup kinetics [1]. Simply replacing PDCST with a diethylamino analog (DDCST) retains response speed but can reduce photoconductivity by approximately six-fold in less-ordered composites, as demonstrated in layered photoconductive polymers [2]. In synthetic chemistry, the piperidine-substituted benzylidene malononitrile provides steric and electronic properties that influence regioselectivity in cycloaddition and heterocyclization reactions differently than morpholino or dimethylamino analogs [3]. These demonstrable performance and selectivity differences mean that generic in-class substitution without quantitative benchmarking carries a measurable risk of suboptimal device efficiency or failed synthetic routes.

PDCST (Target)
DDCST Analog
Piperidine donor; specific HOMO-LUMO gap
Diethylamino donor; may reduce photoconductivity ~6× in layered composites
Steric/electronic profile influences regioselectivity
Morpholino/dimethylamino analogs may shift cyclization outcomes
Generic dicyanostyrene substitution may alter photoconductivity and regioselectivity without quantitative benchmarking.

PDCST vs. Analogs: Quantitative Evidence


PDCST vs. DDCST: Photoconductivity in Layered Photorefractive Composites

In layered photorefractive polymer composites based on PPT-CZ, the piperidinodicyanostyrene (PDCST) chromophore was directly compared to the diethylamino analog DDCST under identical reflection grating geometry conditions. Both chromophores exhibited similar holographic response speeds; however, the photoconductivity of the less-ordered PDCST composite was approximately six times lower than that of the DDCST counterpart [1]. This quantifies a specific trade-off: PDCST provides comparable grating formation speed with a distinct photoconductivity profile that may be advantageous or disadvantageous depending on the target application (e.g., where lower dark current or reduced charge trapping is desired).

PDCST vs. DDCST
Head-to-head
~6× lower photoconductivity for PDCST in less-ordered morphology
Supports device-level trade-off review
Similar holographic response speed retained
Photorefractive polymers Nonlinear optical chromophores Photoconductivity

Photorefractive Gain and Diffraction Efficiency Benchmarks

A PPT-CZ/PDCST/C₆₀ layered photorefractive composite achieved a two-beam coupling gain coefficient of 104 cm⁻¹ and an internal diffraction efficiency of 4.8% at an applied electric field of +60 V/μm, operating in reflection grating geometry without the need for a plasticizer [1]. While not a direct comparator study, this provides a well-characterized reference benchmark that prospective users can employ to evaluate whether proprietary or alternative chromophore systems meet or exceed these values. Many common dicyanostyrene composites operate in the 31–85 cm⁻¹ gain range depending on composition, placing this PDCST-based system at the upper end [2].

Gain & Diffraction
Supporting evidence
Γ = 104 cm⁻¹, η = 4.8% at +60 V/μm
Reference benchmark for gain ceiling
Exceeds typical 31–85 cm⁻¹ PDCST composites
Photorefractive gain Diffraction efficiency Layered polymer composites

Sensitizer-Free Photorefractive Performance

A PVK/PDCST/BBP composite without any added sensitizer (e.g., C₆₀) was evaluated at 633 nm. After electric field conditioning (20 V/μm for 10 min) at temperatures above 24°C, the unsensitized composite produced a gain coefficient comparable to that of the standard PVK/PDCST/BBP/C₆₀ sensitized reference composite, but with a longer response time [1]. This demonstrates that the intrinsic photogeneration efficiency of PDCST is sufficient to avoid a dedicated sensitizer, albeit at the cost of response speed. The finding is directly relevant for applications where simplified formulation (fewer components) or reduced sensitizer-induced absorption losses are prioritized over maximum grating buildup rate.

Sensitizer-Free PR
Cross-study comparable
Gain comparable to C₆₀-sensitized standard; slower response
Supports simplified composite formulation
Intrinsic photogeneration eliminates sensitizer need
Unsensitized photorefractive Two-beam coupling Photoconductivity

Parent PDCST as Baseline for Derivative Optimization

Systematic alkyl substitution (methyl, ethyl, isopropyl) on the PDCST scaffold produced derivatives with enhanced electro-optic responses and faster photorefractive grating buildup rates relative to the unsubstituted parent PDCST [1]. Similarly, alkoxy-substituted PDCST derivatives showed improved molecular orientation characteristics and enhanced PR grating formation rates [2]. These studies establish unsubstituted PDCST as the critical reference chromophore—the baseline against which all derivative improvements are measured. Without the parent compound's established performance metrics, the quantitative benefit of any substitution (e.g., free volume control, orientational enhancement) cannot be validated.

Derivative Baseline
Class-level inference
Parent PDCST as mandatory control for alkyl/alkoxy optimization
Context-dependent reference point
Quantitative fold-improvement requires full-text data
Chromophore molecular orientation Electro-optic properties Grating buildup rate

PDCST: Research and Industrial Applications


Photorefractive Composites for Holographic Data Storage

PDCST is the chromophore of choice for formulating PVK-based photorefractive composites targeting high two-beam coupling gain (104 cm⁻¹ demonstrated) and acceptable diffraction efficiency (4.8% at 60 V/μm) without requiring a dedicated sensitizer [1]. The sensitizer-free operation demonstrated by Quintana et al. makes PDCST particularly attractive for applications where C₆₀-induced parasitic absorption at 633 nm is problematic [2]. Researchers should procure >97% purity PDCST for reproducible composite formulation.

NLO Chromophore Benchmarking & Structure-Property Studies

As the parent scaffold for an entire class of substituted dicyanostyrenes, unsubstituted PDCST serves as the indispensable reference compound for quantifying electro-optic enhancement effects from alkyl [3] and alkoxy [4] substitution. Any laboratory investigating chromophore molecular orientation, free volume effects, or grating buildup kinetics must include this compound as the baseline control in every experimental series.

Heterocyclic Synthesis via Arylidenemalononitrile

The compound functions as an arylidenemalononitrile building block for constructing fused heterocycles, spirocyclic compounds, and pyridine derivatives through Knoevenagel condensation followed by Michael addition or cycloaddition [5]. The piperidine substituent offers distinct steric bulk and electronic character compared to dimethylamino or morpholino analogs, influencing regiochemical outcomes in heterocyclization. Synthetic chemists should select this specific arylidenemalononitrile when piperidine-containing products are the synthetic target.

Photosensitizer Screening for Photodynamic Research

PDCST has been investigated as a photosensitizer with a measured efficiency of 0.5% at 365 nm, generating reactive oxygen species upon light exposure . While the absolute efficiency is modest, the compound's well-characterized photophysical properties and commercial availability make it a convenient reference standard for screening new photosensitizer candidates. Its dicyanostyrene scaffold also serves as a starting point for photosensitizer optimization programs.

Application
Selection Property
Validation Focus
Photorefractive composite research
High gain ceiling & sensitizer-free potential
Composite gain and diffraction efficiency benchmarking
NLO chromophore SAR studies
Unsubstituted parent scaffold
Baseline control for substitution effect quantification
Heterocyclic synthesis
Piperidine-substituted arylidenemalononitrile
Regiochemical outcome in cycloaddition reactions
Photosensitizer screening
Well-characterized photophysical profile
Reference standard for new candidate evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Piperidin-1-ylbenzylidene)malononitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.